1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol

Descripción

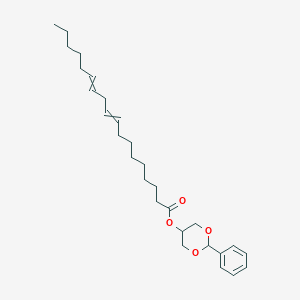

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol (CAS 56648-80-7) is a chemically modified glycerol derivative featuring a benzylidene acetal group at the 1- and 3-positions and a linoleoyl ester at the 2-position. The benzylidene group serves as a protective moiety, enabling selective reactions at the unprotected 2-hydroxyl site during synthetic processes . This compound is pivotal in lipidomics research, particularly for studying the behavior of unsaturated fatty acids in membrane dynamics and signaling pathways. Its controlled deprotection allows stepwise reconstruction of glycerol esters, aiding in the analysis of lipid function and organization .

Propiedades

IUPAC Name |

(2-phenyl-1,3-dioxan-5-yl) octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXAGBGXXBFGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348131 | |

| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56648-80-7 | |

| Record name | 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of 1,3-Diols with Benzylidene Acetal

The benzylidene protection is achieved via acid-catalyzed condensation of glycerol with benzaldehyde dimethyl acetal. This step ensures the 1,3-hydroxyl groups are shielded, leaving the sn-2 hydroxyl group exposed for subsequent acylation.

Procedure:

-

Reagents : Glycerol, benzaldehyde dimethyl acetal, p-toluenesulfonic acid (p-TsOH), anhydrous dichloromethane.

-

Conditions :

-

Molar ratio of glycerol to benzaldehyde dimethyl acetal: 1:1.2.

-

Catalyst: 0.1 equiv p-TsOH.

-

Solvent: Anhydrous CHCl.

-

Temperature: Reflux at 40°C for 6–8 hours.

-

Workup: Neutralization with NaHCO, extraction with CHCl, and evaporation.

-

Mechanism : The acid catalyst protonates the carbonyl oxygen of benzaldehyde dimethyl acetal, enabling nucleophilic attack by the 1,3-diols of glycerol. Water elimination forms the cyclic benzylidene acetal.

Acylation at the sn-2 Position with Linoleoyl Chloride

The exposed sn-2 hydroxyl group is acylated using linoleoyl chloride under basic conditions. This step requires meticulous control to avoid migration of the acyl group to the protected positions.

Procedure:

-

Reagents : 1,3-O-Benzylidene glycerol, linoleoyl chloride, 4-dimethylaminopyridine (DMAP), triethylamine (TEA), anhydrous tetrahydrofuran (THF).

-

Conditions :

-

Molar ratio of 1,3-O-Benzylidene glycerol to linoleoyl chloride: 1:1.1.

-

Base: 1.5 equiv TEA, 0.2 equiv DMAP.

-

Solvent: Anhydrous THF.

-

Temperature: 0°C to room temperature, 12 hours.

-

Workup: Dilution with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane:ethyl acetate 9:1).

-

Key Considerations :

-

DMAP accelerates acylation by acting as a nucleophilic catalyst.

-

Excess linoleoyl chloride ensures complete reaction but necessitates careful quenching to prevent side reactions.

Purification and Characterization

The crude product is purified via silica gel chromatography, followed by recrystallization from hexane/ethyl acetate. Characterization employs:

-

NMR : NMR confirms benzylidene protons (δ 5.45–5.55 ppm) and linoleoyl chain unsaturation (δ 5.30–5.40 ppm).

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 443.3 [M+H].

-

HPLC : Purity >95% using a C18 column (acetonitrile:water 85:15).

Optimization and Yield Considerations

Table 1: Reaction Optimization for Benzylidene Protection

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | HCl | p-TsOH | p-TsOH |

| Temperature (°C) | 25 | 40 | 40 |

| Time (hours) | 12 | 6 | 6 |

| Yield (%) | 70 | 90 | 90 |

Table 2: Acylation Efficiency with Different Bases

Industrial and Laboratory-Scale Production

The patent WO2019208980A1 outlines a scalable process for analogous glycerol derivatives:

-

Continuous Flow Reactors : Enhance reproducibility for benzylidene protection (residence time: 2 hours).

-

In-line Analytics : FTIR monitors acylation progress, reducing purification burden.

-

Cost Efficiency : Benzaldehyde dimethyl acetal is preferred over benzaldehyde due to higher reactivity and lower byproduct formation.

Challenges and Troubleshooting

-

Acyl Migration : Minimized by avoiding protic solvents and high temperatures during acylation.

-

Byproduct Formation : Excess linoleoyl chloride may lead to diacylation; controlled stoichiometry and low temperatures mitigate this.

-

Purification : Silica gel chromatography effectively separates unreacted glycerol and benzaldehyde derivatives.

Recent Advances

The patent WO2019208980A1 introduces microwave-assisted synthesis, reducing reaction times by 50% (e.g., benzylidene protection in 3 hours at 60°C). Enzyme-catalyzed acylation using lipases (e.g., Candida antarctica Lipase B) is also explored, offering greener alternatives with yields comparable to chemical methods (78%) .

Análisis De Reacciones Químicas

Types of Reactions

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol can undergo various chemical reactions, including:

Oxidation: The linoleoyl group can be oxidized to form epoxides or hydroperoxides.

Reduction: The double bonds in the linoleoyl group can be reduced to form saturated derivatives.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

Oxidation: Epoxides, hydroperoxides.

Reduction: Saturated glycerol derivatives.

Substitution: Functionalized glycerol derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

BDLG is classified as a glycerol derivative with a molecular formula of and a molecular weight of 442.63 g/mol. The compound features a benzylidene group and two linoleoyl chains, which contribute to its reactivity and solubility characteristics. Its structure allows for various modifications, making it a versatile building block in organic synthesis .

Applications in Organic Synthesis

BDLG is primarily utilized in organic synthesis due to its reactivity. It serves as an intermediate in the preparation of more complex molecules, including:

- Synthesis of Lipid-Based Compounds : BDLG can be used as a precursor for synthesizing lipid-based drugs and nutraceuticals, leveraging its fatty acid components for incorporation into biological systems.

- Formation of Glycerol Derivatives : The compound can undergo various chemical reactions to yield different glycerol derivatives that are useful in pharmaceutical applications .

Medicinal Chemistry

Research has indicated that BDLG may possess therapeutic properties, particularly in the context of inflammation and metabolic disorders:

Case Study 1: Immunomodulatory Effects

A study exploring the immunomodulatory effects of glycerol derivatives found that similar compounds could modulate cytokine secretion and neutrophil migration. Although this study did not focus on BDLG specifically, it highlights the potential immunological applications of glycerol-based compounds .

Case Study 2: Lipid Metabolism Research

Research involving lipid metabolism has identified glycerol derivatives as influential in regulating metabolic pathways. Studies indicate that compounds like BDLG may impact lipid profiles and improve metabolic health, suggesting further investigation into its role in obesity and related disorders .

Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing lipid-based compounds and glycerol derivatives. |

| Medicinal Chemistry | Investigated for anti-inflammatory and potential anticancer properties. |

| Immunology | May modulate immune responses and cytokine secretion based on structural similarities to other agents. |

| Metabolic Health | Potential effects on lipid metabolism and regulation of metabolic pathways. |

Mecanismo De Acción

The mechanism of action of 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as lipases and phospholipases.

Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (CAS 2190-21-8)

- Structure: Contains two linoleoyl (polyunsaturated C18:2) groups at positions 1 and 2 and one oleoyl (monounsaturated C18:1) group at position 3.

- Key Features : A natural triacylglycerol (TAG) found in sesame oil. Unlike the benzylidene-protected compound, it lacks synthetic protective groups, making it susceptible to enzymatic hydrolysis .

- Applications : Used as a reference standard in lipid analysis and studies on TAG metabolism .

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

- Structure: Features a palmitoyl (saturated C16:0) group at position 1, a linoleoyl group at position 2, and an acetyl group at position 3.

- Key Features: The acetyl group enhances hydrophilicity, improving solubility for drug delivery applications.

- Applications : Demonstrated efficacy in protecting pancreatic beta cells from streptozotocin-induced damage by promoting GLUT2 endocytosis and stimulating hematopoiesis in bone marrow transplantation models .

1-Stearoyl-2-linoleoyl-sn-glycerol (SLDG)

- Structure: A diacylglycerol (DAG) with stearic acid (saturated C18:0) at position 1 and linoleic acid at position 2.

- Key Features : SLDG’s mixed-chain structure mimics the hydrophobic core of biological membranes. Its polymorphic phases (α, β') and hydration behavior differ significantly from benzylidene-protected glycerol derivatives due to the absence of steric hindrance from protective groups .

Functional Analogues

1-O-Methyl-rac-glycerol

- Structure : A glycerol derivative with a methoxy group at position 1.

- Key Features: Improved membrane permeability due to reduced polarity, making it a cryoprotectant for mononuclear cells. Unlike the benzylidene compound, it lacks esterified fatty acids, limiting its utility in lipid assembly studies .

1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol (CAS 135092-48-7)

Stability and Reactivity

- 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol: The benzylidene group confers stability against nucleophilic attacks, enabling selective acylation. This contrasts with unprotected analogues like SLDG, which exhibit polymorphic phase transitions and hydration-dependent structural changes .

- PLAG: The acetyl group enhances oxidative stability in drug formulations. Solid self-nanoemulsifying delivery systems (S-SNEDDS) for PLAG improve dissolution (80% in 60 minutes) and bioavailability (3-fold increase vs. commercial capsules) .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The benzylidene group’s regioselective protection enables precise synthesis of asymmetric glycerol esters, a feature absent in natural TAGs like 1,2-dilinoleoyl-3-oleoyl-rac-glycerol .

- Drug Delivery : PLAG’s acetyl group facilitates formulation into solid SNEDDS, achieving 36-fold solubility enhancement and improved oral bioavailability compared to unprotected glycerol esters .

- Biological Membranes : SLDG’s polymorphic behavior underscores the importance of acyl chain packing in membrane dynamics, a property less relevant to benzylidene-protected derivatives .

Actividad Biológica

Overview

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol is a glycerol derivative that has garnered attention for its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This compound is characterized by the presence of a benzylidene group at the 1,3-positions and a linoleoyl group at the 2-position of the glycerol backbone, making it a unique candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interactions with specific molecular targets involved in lipid metabolism and inflammation.

- Molecular Targets : It may interact with enzymes such as lipases and phospholipases, which are crucial in lipid metabolism.

- Pathways : The compound modulates signaling pathways related to inflammation and oxidative stress, thereby exerting its biological effects .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in various inflammatory diseases.

- Cytokine Modulation : In vitro studies demonstrate that this compound can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated immune cells, suggesting its potential as an anti-inflammatory agent .

Antioxidant Effects

The antioxidant properties of this compound are also noteworthy. It has been found to scavenge free radicals and reduce oxidative stress in cellular models.

- Cellular Protection : Studies involving cell cultures show that treatment with this compound leads to decreased oxidative damage, as evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Applications in Medicine and Industry

The therapeutic potential of this compound extends beyond basic research:

- Drug Development : Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for conditions such as arthritis, cardiovascular diseases, and metabolic disorders.

- Cosmetic Formulations : Due to its emollient properties, it is also utilized in cosmetic products aimed at reducing skin inflammation and improving skin health .

Q & A

Basic: What is the structural significance of the benzylidene group in 1,3-O-benzylidene-2-linoleoyl-(rac)-glycerol, and how does it influence reactivity?

The benzylidene group acts as a protecting group for the 1,3-hydroxyl positions of glycerol, enabling selective functionalization at the 2-position. This protection prevents undesired side reactions (e.g., esterification or oxidation) at the 1,3-positions during synthesis, allowing researchers to focus on modifying the linoleoyl group at the sn-2 position. The acetal linkage is stable under acidic conditions but can be cleaved under mild acidic hydrolysis for deprotection .

Methodological Insight : To validate protection efficiency, monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 8:2) and confirm structural integrity via -NMR (benzylidene protons appear as a singlet at δ 5.6–5.8 ppm) .

Basic: What synthetic routes are commonly used to prepare this compound?

A standard approach involves:

Protection : Reacting rac-glycerol with benzaldehyde dimethyl acetal under acid catalysis (e.g., p-toluenesulfonic acid) to form 1,3-O-benzylidene glycerol.

Esterification : Introducing linoleoyl chloride at the sn-2 position using a regioselective catalyst (e.g., 4-dimethylaminopyridine) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the product .

Key Validation : Confirm regioselectivity via enzymatic hydrolysis (e.g., porcine pancreatic lipase, which selectively cleaves sn-1/sn-3 esters) followed by GC-MS analysis of released fatty acids .

Advanced: How can researchers optimize the regioselectivity and yield of linoleoyl incorporation at the sn-2 position?

- Catalyst Screening : Use immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems to enhance sn-2 specificity.

- Reaction Monitoring : Employ -NMR to track acyl migration, a common issue causing positional isomerism. Low temperatures (4°C) and short reaction times minimize migration .

- Yield Improvement : Pre-activate linoleic acid as a vinyl ester to shift equilibrium toward esterification. Yields >85% have been reported under optimized conditions .

Advanced: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : - and -NMR to confirm benzylidene protection and linoleoyl esterification. Key signals include linoleoyl doublet-of-doublets (δ 5.3–5.4 ppm) and glycerol backbone protons (δ 4.1–4.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+Na] at m/z 567.3) to verify molecular weight and isotopic labeling (if applicable) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:isopropanol gradient) to assess purity and detect acyl migration products .

Advanced: How can researchers analyze the compound’s regiospecificity in lipid bilayer studies?

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to study monolayer stability. The sn-2 linoleoyl group’s unsaturation increases membrane fluidity, detectable via lower collapse pressures compared to saturated analogs .

- Fluorescence Anisotropy : Incorporate fluorophores (e.g., DPH) into liposomes containing the compound to quantify phase behavior changes induced by linoleoyl’s cis-double bonds .

Basic: What are the stability considerations for storing this compound?

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of linoleoyl’s polyunsaturated bonds.

- Solvent : Dissolve in chloroform (50 mg/mL) with 0.01% BHT as an antioxidant. Avoid prolonged exposure to light or moisture, which can hydrolyze the benzylidene group .

Advanced: How does this compound serve as a precursor for synthesizing asymmetric triglycerides with tailored properties?

After deprotection (e.g., using 80% acetic acid), the free 1,3-hydroxyl groups can be esterified with different fatty acids (e.g., palmitic or docosahexaenoic acid) to create structured lipids. These products are used to study lipid-protein interactions or model membrane dynamics .

Methodological Note : Use - or -labeled analogs (e.g., deuterated glycerol backbone) to track metabolic fate in in vitro assays .

Advanced: How can contradictions in reported physicochemical data (e.g., solubility, melting point) be resolved?

Discrepancies often arise from varying isomer ratios (rac vs. sn-specific forms) or impurities. To address this:

- Recrystallization : Purify using hexane:diethyl ether (1:1) at –20°C.

- DSC Analysis : Determine melting points rigorously (reported range: 45–50°C for pure samples) .

- Interlaboratory Validation : Cross-reference data with orthogonal methods (e.g., XRD for crystallinity) .

Basic: What are the primary research applications of this compound beyond synthetic chemistry?

- Lipidomics : As an internal standard for quantifying monoacylglycerols in biological matrices via LC-MS/MS.

- Drug Delivery : Formulate cubic phase nanoparticles (with monoolein) to enhance hydrophobic drug solubility .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) of this compound advance metabolic tracing studies?

Deuterated or -labeled analogs enable tracking of glycerolipid turnover in cell cultures. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.